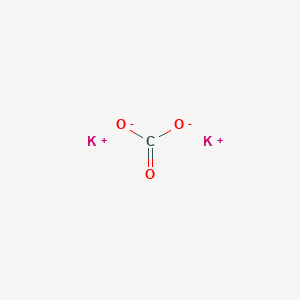
Potassium carbonate
Cat. No. B104465
Key on ui cas rn:
584-08-7
M. Wt: 138.205 g/mol
InChI Key: BWHMMNNQKKPAPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US03987034
Procedure details


A suspension of 0.80g of 1,5-di(trichloroacetyl)-1,3,5,7-tetraazabicyclo[3.3.1.]nonane in 5ml. of liquid dinitrogen tetroxide was stirred in a closed container for 20 hours. The reaction mixture was poured into ice water and the solution was neutralized with potassium carbonate to give a solid precipitate which when recrystallized from nitromethane melted at 234°-235°; yield, 0.41 g. (43%) of 1,5-di(trichloroacetyl)-3,7-dinitrosooctahydrotetrazocine. Upon further treatment of the above precipitate with 4 ml. of 99% nitric acid at room temperature with stirring for 12 minutes, followed by quenching in 250 ml. ice and neutralization with potassium carbonate to a pH of about 8, a yield of 89% of 1,5-di(trichloroacetyl)-3,7-dinitrooctahydrotetrazocine was obtained. The melting point of the product when recrystalized from hot nitromethane was 275°-278° C. and the NMR peak was delta 6.05 (in acetone -d6). The calculated elemental analysis is 19.34% carbon, 1.62% hydrogen and 16.91% nitrogen. The analysis of the product showed 19.22% carbon, 1.56% hydrogen and 16.82% nitrogen.
[Compound]
Name
1,5-di(trichloroacetyl)
Quantity
0.8 g
Type
reactant
Reaction Step One



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
1,5-di(trichloroacetyl)-3,7-dinitrosooctahydrotetrazocine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Name

Yield
89%
Identifiers


|
REACTION_CXSMILES
|
CCCCCCCCC.[N+:10]([O-:15])([N+:12]([O-])=O)=[O:11].[C:16](=[O:19])([O-:18])[O-:17].[K+:20].[K+].[Cl:22][C:23]([Cl:45])([Cl:44])[C:24]([N:26]1[CH2:33][CH:32]([N:34]=[O:35])[CH2:31][CH:30]([C:36](=[O:41])[C:37]([Cl:40])([Cl:39])[Cl:38])[NH:29]N(N=O)[NH:27]1)=[O:25].[N+]([O-])(O)=[O:47]>>[C:16](=[O:17])([O-:19])[O-:18].[K+:20].[K+:20].[Cl:22][C:23]([Cl:45])([Cl:44])[C:24]([N:26]1[CH2:33][CH:32]([N+:34]([O-:47])=[O:35])[CH2:31][CH:30]([C:36](=[O:41])[C:37]([Cl:40])([Cl:39])[Cl:38])[NH:29][N:12]([N+:10]([O-:15])=[O:11])[NH:27]1)=[O:25] |f:2.3.4,7.8.9|
|
Inputs


Step One
[Compound]
|
Name
|
1,5-di(trichloroacetyl)
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Six
|
Name
|
1,5-di(trichloroacetyl)-3,7-dinitrosooctahydrotetrazocine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)N1NN(NC(CC(C1)N=O)C(C(Cl)(Cl)Cl)=O)N=O)(Cl)Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid precipitate which when
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from nitromethane melted at 234°-235°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by quenching in 250 ml
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(=O)N1NN(NC(CC(C1)[N+](=O)[O-])C(C(Cl)(Cl)Cl)=O)[N+](=O)[O-])(Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
